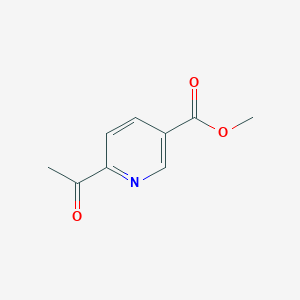
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid
Vue d'ensemble
Description
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid, also known as MPTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTA is a thioxoacetic acid derivative that has shown promise as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. In
Mécanisme D'action
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid detects ROS by undergoing an oxidation reaction with hydrogen peroxide. In the presence of hydrogen peroxide, 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid is converted into a highly fluorescent compound, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction involves the oxidation of the thioxoacetic acid moiety of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid by hydrogen peroxide, resulting in the formation of a highly fluorescent compound.
Biochemical and Physiological Effects:
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid is a relatively non-toxic compound that has shown minimal cytotoxicity in various cell lines. However, the long-term effects of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid on cells and tissues are not well understood. 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid has been shown to selectively detect hydrogen peroxide in cells, which can provide valuable insights into the role of ROS in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid as a fluorescent probe for detecting ROS is its high selectivity and sensitivity. 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid can detect hydrogen peroxide with high specificity and sensitivity, making it a valuable tool for studying the role of ROS in cells. However, there are some limitations to using 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid in lab experiments. 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid requires the use of fluorescence microscopy or spectroscopy to detect ROS, which can be expensive and time-consuming. Additionally, 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid is not suitable for detecting other ROS species, such as superoxide or hydroxyl radicals.
Orientations Futures
For the use of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid include the study of oxidative stress and aging, ROS-mediated signaling pathways, and optimization of its selectivity and sensitivity for detecting ROS in cells.
Applications De Recherche Scientifique
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid has been widely used as a fluorescent probe for detecting ROS in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including cell signaling, oxidative stress, and aging. 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid can detect ROS by undergoing a specific reaction with hydrogen peroxide, resulting in the formation of a highly fluorescent compound. This property of 2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid has made it a valuable tool for studying the role of ROS in various cellular processes.
Propriétés
IUPAC Name |
2-(4-methoxyanilino)-2-sulfanylideneacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-13-7-4-2-6(3-5-7)10-8(14)9(11)12/h2-5H,1H3,(H,10,14)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWALSBRXARSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573670 | |
| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)-2-thioxoacetic acid | |
CAS RN |
946-61-2 | |
| Record name | (4-Methoxyanilino)(sulfanylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)









![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)
